5-Bromo-6-(methoxymethyl)pyridin-2-amine
Description
Properties
Molecular Formula |
C7H9BrN2O |
|---|---|
Molecular Weight |
217.06 g/mol |
IUPAC Name |
5-bromo-6-(methoxymethyl)pyridin-2-amine |
InChI |
InChI=1S/C7H9BrN2O/c1-11-4-6-5(8)2-3-7(9)10-6/h2-3H,4H2,1H3,(H2,9,10) |
InChI Key |
AWGRUSYUXBBQMH-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=C(C=CC(=N1)N)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-(methoxymethyl)pyridin-2-amine can be achieved through various synthetic routes. One common method involves the bromination of 6-(methoxymethyl)pyridin-2-amine using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is typically carried out in an organic solvent such as dichloromethane or acetonitrile at a controlled temperature to ensure selective bromination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a scalable and cost-effective production method.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-6-(methoxymethyl)pyridin-2-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The nitro group, if present, can be reduced to an amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction Reactions: Catalysts like palladium on carbon (Pd/C) or hydrogen gas (H2) are employed.
Major Products Formed
Substitution Reactions: Formation of substituted pyridine derivatives.
Oxidation Reactions: Formation of aldehydes or carboxylic acids.
Reduction Reactions: Formation of amines.
Scientific Research Applications
5-Bromo-6-(methoxymethyl)pyridin-2-amine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-6-(methoxymethyl)pyridin-2-amine involves its interaction with specific molecular targets. The bromine atom and methoxymethyl group play crucial roles in binding to target proteins or enzymes, leading to modulation of their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Electronic Comparisons
The table below highlights key structural and electronic differences between 5-Bromo-6-(methoxymethyl)pyridin-2-amine and its analogs:
Key Observations :
- The methoxymethyl group in the target compound introduces a flexible ether chain, increasing steric bulk compared to methyl or methoxy groups while maintaining moderate lipophilicity. This contrasts with 5-Bromo-6-methylpyridin-2-amine, which has higher lipophilicity (Log P ~1.8 estimated) due to the nonpolar methyl group .
- Compared to 5-Bromo-6-methoxypyridin-2-amine, the methoxymethyl group may enhance solubility in both aqueous and organic phases due to its ether oxygen’s polarity .
- Halogen substitution (e.g., fluorine in 5-Bromo-6-fluoropyridin-2-amine) prioritizes electronic effects over steric, making it more reactive in Suzuki-Miyaura couplings .
Reactivity Comparison :
- The methoxymethyl group’s ether linkage may stabilize intermediates in nucleophilic aromatic substitution (NAS) reactions compared to electron-withdrawing substituents like halogens .
- Bromine at C5 facilitates cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), common in pharmaceutical intermediates .
Biological Activity
5-Bromo-6-(methoxymethyl)pyridin-2-amine is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This compound's unique structure, characterized by a bromine atom and a methoxymethyl group, enhances its solubility and reactivity, making it a valuable candidate for drug development.
Chemical Structure
The molecular formula of this compound is C7H8BrN2O. The specific arrangement of the bromine and methoxymethyl groups at the 5 and 6 positions of the pyridine ring contributes to its biological properties.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth. The compound's mechanism may involve disrupting cellular processes or binding to essential proteins within microbial cells, similar to other pyridine derivatives.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit cell proliferation in cancer cell lines, particularly those associated with breast cancer (MDA-MB-231) and other types of tumors. The compound's ability to induce apoptosis in cancer cells while sparing normal cells highlights its potential as a selective therapeutic agent .
The biological activity of this compound is believed to stem from its interaction with specific molecular targets, including enzymes and receptors involved in cellular signaling pathways. Studies suggest that it may modulate enzyme activity or protein function, influencing pathways critical for cell survival and proliferation.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 5-Bromo-6-methylpyridin-2-amine | C7H8BrN2 | Lacks methoxymethyl group; simpler structure |
| 5-Bromo-2-methylpyridin-3-amine | C7H8BrN2 | Different substitution pattern on the pyridine |
| 6-Amino-3-bromo-2-methylpyridine | C7H8BrN3 | Contains an amino group instead of methoxymethyl |
The presence of the methoxymethyl group in this compound enhances its solubility and reactivity compared to these similar compounds, potentially leading to more favorable interactions in biological systems.
Case Studies
- Antitumor Efficacy : A study demonstrated that derivatives of pyridine compounds, including this compound, exhibited varying degrees of anti-tumor activity. The compound showed promising results in inhibiting tumor growth in vitro, suggesting further exploration in vivo could yield significant insights into its therapeutic potential .
- Antimicrobial Testing : Another investigation focused on the antimicrobial effects of various pyridine derivatives, including the target compound. Results indicated that this compound effectively inhibited several pathogenic bacterial strains, supporting its application in developing new antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
